molecular formula C9H14N2O2 B8539970 2-amino-4,5-dimethoxy-N-methylaniline

2-amino-4,5-dimethoxy-N-methylaniline

Cat. No.: B8539970
M. Wt: 182.22 g/mol
InChI Key: XTBDIYWAWKSSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5-dimethoxy-N-methylaniline (C₉H₁₄N₂O₂, MW 182.22) is an aromatic amine derivative characterized by an amino group (-NH₂) at position 2, methoxy groups (-OCH₃) at positions 4 and 5, and an N-methyl substituent (-CH₃) on the amine. This compound belongs to the aniline family, where the N-methylation distinguishes it from simpler analogs like 4,5-dimethoxy-2-methylaniline ().

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4,5-dimethoxy-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C9H14N2O2/c1-11-7-5-9(13-3)8(12-2)4-6(7)10/h4-5,11H,10H2,1-3H3

InChI Key

XTBDIYWAWKSSRP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1N)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differences are summarized below:

Table 1: Structural Comparison of Selected Compounds

Compound Name Molecular Formula Functional Groups Key Structural Differences
2-Amino-4,5-dimethoxy-N-methylaniline C₉H₁₄N₂O₂ Amino, N-methyl, 4,5-dimethoxy N-methylation on amine
4,5-Dimethoxy-2-methylaniline C₉H₁₃NO₂ Amino, 2-methyl, 4,5-dimethoxy Methyl group on benzene ring (C2)
2-Amino-4,6-dimethoxypyrimidine C₆H₉N₃O₂ Amino, 4,6-dimethoxy, pyrimidine Heterocyclic pyrimidine ring
2-Amino-4,5-dimethoxybenzoic acid C₉H₁₁NO₄ Amino, 4,5-dimethoxy, carboxylic acid Carboxylic acid replaces N-methylamine

In contrast, pyrimidine derivatives like 2-amino-4,6-dimethoxypyrimidine () exhibit distinct electronic properties due to the nitrogen-rich heterocycle, affecting hydrogen-bonding capacity and reactivity .

Physicochemical Properties

Table 2: Estimated Physicochemical Properties

Compound Solubility pKa (Amine) LogP (Predicted)
2-Amino-4,5-dimethoxy-N-methylaniline Moderate in DMSO ~8.5 1.2
4,5-Dimethoxy-2-methylaniline High in ethanol ~4.9 1.5
2-Amino-4,6-dimethoxypyrimidine High in water ~3.7 -0.5
  • Basicity: The N-methyl group reduces the amine’s basicity compared to non-methylated analogs (e.g., pKa ~8.5 vs. ~4.9 for 4,5-dimethoxy-2-methylaniline) due to decreased electron donation to the aromatic ring.
  • Solubility : The pyrimidine derivative’s higher water solubility () stems from its polar heterocycle, contrasting with the target compound’s preference for organic solvents like DMSO.

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